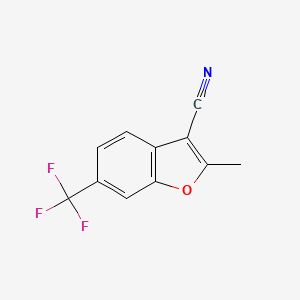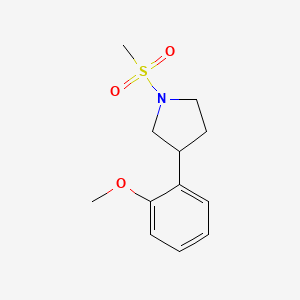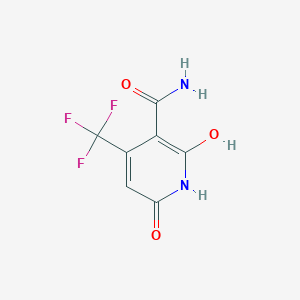
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide is a fluorinated derivative of nicotinamide It is characterized by the presence of two hydroxyl groups at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide typically involves the reaction of 2-cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate to form 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile. This intermediate is then converted to the desired amide derivative through a reaction with an amine and an acid chloride, which is obtained by reacting the nitrile with thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
- 4-(trifluoromethyl)nicotinamide
- 2,6-Dihydroxy-3-cyanopyridine
Uniqueness
2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide is unique due to the presence of both hydroxyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds.
Propiedades
Fórmula molecular |
C7H5F3N2O3 |
|---|---|
Peso molecular |
222.12 g/mol |
Nombre IUPAC |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)2-1-3(13)12-6(15)4(2)5(11)14/h1H,(H2,11,14)(H2,12,13,15) |
Clave InChI |
KDSMEIPKCBRYMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(NC1=O)O)C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)
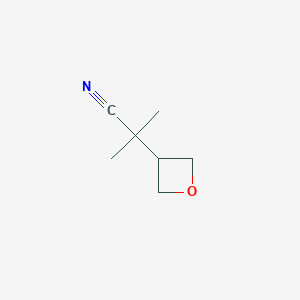
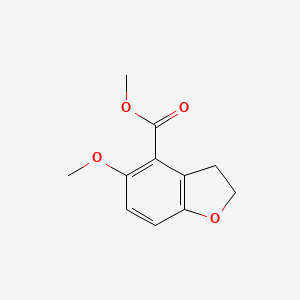

![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
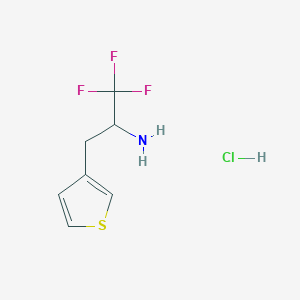
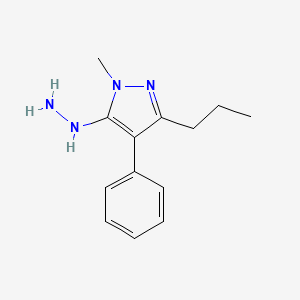
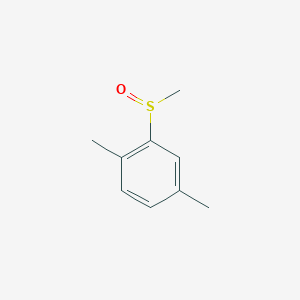
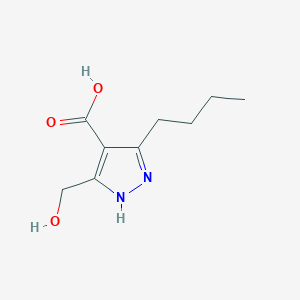
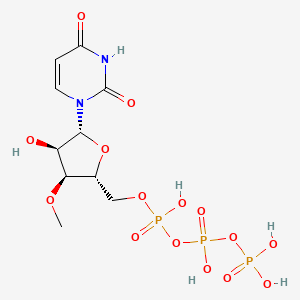
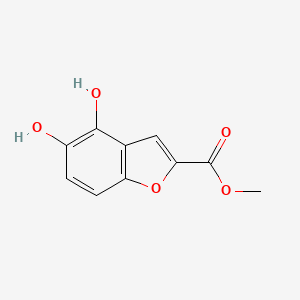
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
